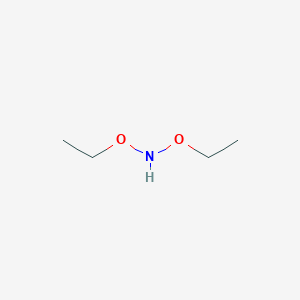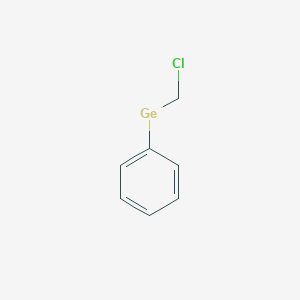![molecular formula C11H11IS3 B14619913 (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide CAS No. 59103-36-5](/img/structure/B14619913.png)
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dithiolylidene core, which is a sulfur-containing heterocycle, and is often studied for its electronic and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide typically involves the reaction of 4-methylphenyl-substituted dithiolium salts with methyl iodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide is studied for its electronic properties and potential use in organic electronics. Its unique structure allows for interesting reactivity patterns, making it a valuable compound for synthetic chemists.
Biology and Medicine
Although specific biological applications are not well-documented, compounds with similar structures have been investigated for their potential as antimicrobial agents and enzyme inhibitors. Further research could reveal similar uses for this compound.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in certain chemical reactions. Its unique electronic properties might also make it useful in the development of new materials.
Mécanisme D'action
The mechanism by which (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide exerts its effects is primarily through its ability to participate in electron transfer reactions. The dithiolylidene core can stabilize various oxidation states, making it a versatile compound in redox chemistry. Molecular targets and pathways would depend on the specific application, but generally involve interactions with electron-rich or electron-deficient species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzylidene dithiolium salts
- Phenyl-substituted dithiolium compounds
- Sulfonium iodides with different alkyl or aryl groups
Uniqueness
What sets (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide apart from similar compounds is its specific substitution pattern and the presence of the methyl group on the phenyl ring. This structural uniqueness can influence its reactivity and electronic properties, making it a compound of interest for further study.
Propriétés
Numéro CAS |
59103-36-5 |
|---|---|
Formule moléculaire |
C11H11IS3 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C11H11S3.HI/c1-8-3-5-9(6-4-8)10-7-13-11(12-2)14-10;/h3-7H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LOQBBRFNJOGMGW-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C2=C[S+]=C(S2)SC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


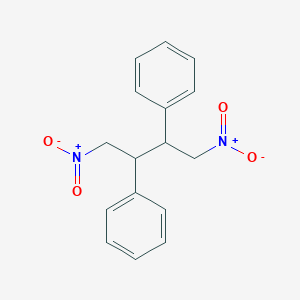
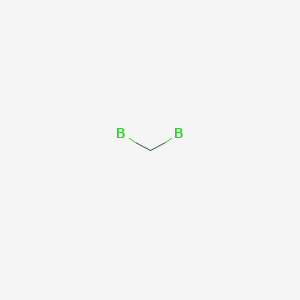
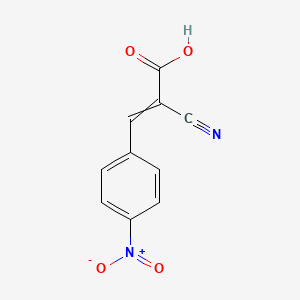
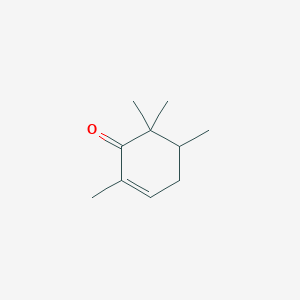
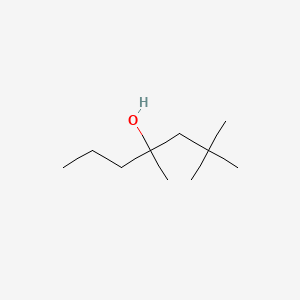
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
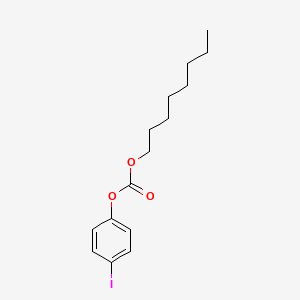
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
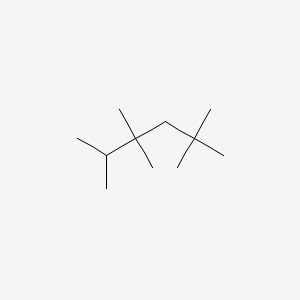

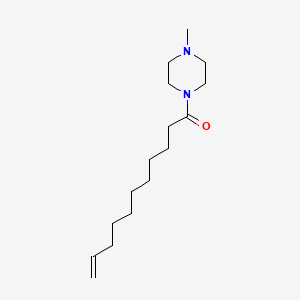
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
